molecular formula C13H13NO2 B8455279 Ethyl 5-phenyl-1H-pyrrole-2-carboxylate

Ethyl 5-phenyl-1H-pyrrole-2-carboxylate

Cat. No. B8455279
M. Wt: 215.25 g/mol
InChI Key: ZGHZLUUPMRXILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-phenyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 5-phenyl-1H-pyrrole-2-carboxylate

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 5-phenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3

InChI Key

ZGHZLUUPMRXILE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Na2CO3 (97.5 mg, 0.92 mmol) was added to a stirred solution of 5-bromo-1H-pyrrole-2-carboxylic acid ethyl ester (100 mg, 0.46 mmol) in toluene: H2O (5:1, 11 mL). Pd (PPh3)4 (53 mg, 0.046 mmol) and phenylboronic acid (84.3 mg, 0.7 mmol) were then added and the reaction mixture was heated to reflux for 2 hrs. The reaction mixture was then diluted with water and the product was extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulphate and concentrated to get the residue. The residue obtained was purified by column chromatography (using silica gel of 60-120 mesh and 5% EtOAc in Hexane as eluent) afford 67 mg (67.95% yield) of 5-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester. 1H NMR (CDCl3): δ 9.4 (s, 1H), 7.64 (d, 2H), 7.48 (t, 2H), 7.36 (d, 11H), 7.0 (s, 1H), 6.58 (s, 1H), 4.4 (q, 2H), 1.4 (t, 3H).
Quantity
97.5 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
84.3 mg
Type
reactant
Reaction Step Three
Quantity
53 mg
Type
catalyst
Reaction Step Three

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